2,3-Dichloropropyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloropropyl acrylate is an organic compound with the molecular formula C6H8Cl2O2. It is characterized by the presence of two chlorine atoms and an acrylate group in its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloropropyl acrylate typically involves the reaction of 2,3-dichloropropanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride . The general reaction scheme is as follows:
2,3-Dichloropropanol+Acryloyl chloride→2,3-Dichloropropyl acrylate+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as better control over reaction conditions, higher yields, and reduced formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloropropyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Polymerization: The acrylate group can undergo radical polymerization to form polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as sodium hydroxide.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization of the acrylate group.
Major Products:
Substitution Reactions: Products include substituted derivatives such as 2,3-diaminopropyl acrylate.
Polymerization: The major product is poly(this compound), which can be used in various applications.
Scientific Research Applications
2,3-Dichloropropyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The polymers derived from this compound are used in coatings, adhesives, and sealants due to their chemical resistance and mechanical properties.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.
Mechanism of Action
The mechanism of action of 2,3-Dichloropropyl acrylate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chlorine atoms in the molecule make it susceptible to nucleophilic attack, leading to substitution reactions. The acrylate group allows for radical polymerization, forming polymers with desirable properties .
Comparison with Similar Compounds
- 2-Chloropropyl acrylate
- 3-Chloropropyl acrylate
- 2,3-Dibromopropyl acrylate
Comparison: 2,3-Dichloropropyl acrylate is unique due to the presence of two chlorine atoms, which enhances its reactivity compared to mono-chlorinated analogs. This increased reactivity makes it a valuable monomer for the synthesis of polymers with specific properties .
Properties
CAS No. |
24910-84-7 |
---|---|
Molecular Formula |
C6H8Cl2O2 |
Molecular Weight |
183.03 g/mol |
IUPAC Name |
2,3-dichloropropyl prop-2-enoate |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-6(9)10-4-5(8)3-7/h2,5H,1,3-4H2 |
InChI Key |
VNBVMEJAPNHJSI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC(CCl)Cl |
Related CAS |
61879-15-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.